cis-2-Piperidinocyclohexan-1-ol

Description

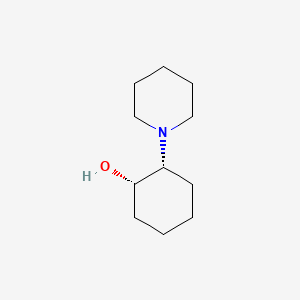

cis-2-Piperidinocyclohexan-1-ol is a cyclohexanol derivative featuring a piperidine ring substituted at the 2-position of the cyclohexanol backbone in a cis-configuration. The compound’s stereochemistry is critical, as the spatial arrangement of the hydroxyl (-OH) and piperidine groups influences its physicochemical properties and reactivity. Synthetically, this compound and its trans-isomer were first reported by Drefahl et al. (1966), who prepared a series of 1-substituted cis- and trans-2-piperidinocyclohexanol derivatives via nucleophilic substitution reactions . While the provided evidence lacks explicit data on its melting point, solubility, or biological activity, structural analogs suggest that the piperidine moiety enhances basicity and polar surface area compared to unsubstituted cyclohexanol.

Properties

CAS No. |

7583-84-8 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

(1S,2R)-2-piperidin-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11+/m1/s1 |

InChI Key |

UXCABTUQGBBPPF-MNOVXSKESA-N |

SMILES |

C1CCN(CC1)C2CCCCC2O |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCCC[C@@H]2O |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2O |

Other CAS No. |

7583-84-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis- vs. trans-2-Piperidinocyclohexan-1-ol

The stereochemical relationship between the hydroxyl and piperidine groups defines key differences:

- Intramolecular Interactions: The cis-isomer may exhibit intramolecular hydrogen bonding between the -OH and piperidine’s nitrogen, reducing its solubility in nonpolar solvents.

- Reactivity : Steric hindrance in the cis-isomer could slow nucleophilic attacks on the piperidine nitrogen, whereas the trans-isomer’s open conformation might favor reactivity.

Cyclohexanol Derivatives

- Basicity: The piperidine group in cis-2-Piperidinocycloclohexan-1-ol confers basicity (pKa ~11 for piperidine), unlike neutral cyclohexanol or acidic carboxylic acid derivatives .

- Solubility: Compared to cyclohexanol, the cis-isomer’s polarity may enhance solubility in polar solvents but reduce it in hydrophobic media.

Piperidine/Pyrrolidine Analogs

- N-Methyl-2-pyrrolidone (NMP): A cyclic amide with a 5-membered ring. Unlike this compound, NMP is aprotic, highly polar, and used as an industrial solvent. Its lack of a hydroxyl group eliminates H-bonding capacity .

- (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine : A pyrrolidine derivative with chiral centers. The smaller 5-membered ring increases ring strain but may improve membrane permeability in biological systems compared to piperidine analogs .

Long-Chain Alcohols (e.g., Dodecan-1-ol)

While dodecan-1-ol is a linear primary alcohol, its hydrophobic C12 chain contrasts sharply with this compound’s cyclic, polar structure. Dodecan-1-ol’s low water solubility and use in surfactants highlight functional differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.